molecular formula C8H12O2 B13067171 3-Cyclobutyl-2-methyl-3-oxopropanal

3-Cyclobutyl-2-methyl-3-oxopropanal

Katalognummer: B13067171
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: PEKPNUWFTXSFHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutyl-2-methyl-3-oxopropanal is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by a cyclobutyl ring attached to a propanal group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-methyl-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with formaldehyde under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the formation of the oxopropanal group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyclobutyl-2-methyl-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclobutyl-2-methyl-3-oxopropanal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethyl ketone: Similar structure but lacks the oxopropanal group.

    Cyclobutyl carboxylic acid: Oxidized form of 3-Cyclobutyl-2-methyl-3-oxopropanal.

    Cyclobutyl alcohol: Reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a cyclobutyl ring and an oxopropanal group.

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

3-cyclobutyl-2-methyl-3-oxopropanal

InChI

InChI=1S/C8H12O2/c1-6(5-9)8(10)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI-Schlüssel

PEKPNUWFTXSFHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C=O)C(=O)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.